[4-(3,5-diphenylphenyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3,5-Diphenylphenyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its complex aromatic structure, which includes multiple phenyl rings. It is often used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(3,5-Diphenylphenyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form boron-containing alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenols, quinones
Reduction: Boron-containing alcohols, alkanes
Substitution: Functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(3,5-diphenylphenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of OLED materials and other advanced electronic devices .
Biology and Medicine: This makes them potential candidates for drug development and biochemical research .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and resins. Its role in the synthesis of OLED intermediates is particularly noteworthy, as it contributes to the development of efficient and durable electronic displays .
Wirkmechanismus
The mechanism of action of [4-(3,5-diphenylphenyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This coordination ability is crucial in cross-coupling reactions, where the boronic acid acts as a nucleophile, attacking electrophilic centers on other molecules .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 3,5-Dimethylphenylboronic acid
Comparison: Compared to these similar compounds, [4-(3,5-diphenylphenyl)phenyl]boronic acid is unique due to its extended aromatic structure, which enhances its stability and reactivity in various chemical reactions. This makes it particularly suitable for applications in advanced material synthesis, such as OLEDs, where stability and performance are critical .
Eigenschaften
Molekularformel |
C24H19BO2 |
---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
[4-(3,5-diphenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO2/c26-25(27)24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17,26-27H |
InChI-Schlüssel |
QNUFXOKVLKCBFV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.